N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10F3N·HCl It is a cyclobutane derivative that contains a trifluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Methylation of the amine group: This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(trifluoromethyl)cyclobutanamine
- N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine
Uniqueness
N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is unique due to its specific combination of a cyclobutane ring, a trifluoromethyl group, and a methylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-10-5-2-4(3-5)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKMYXWHQKFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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